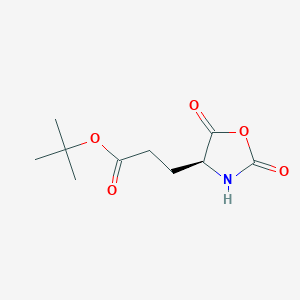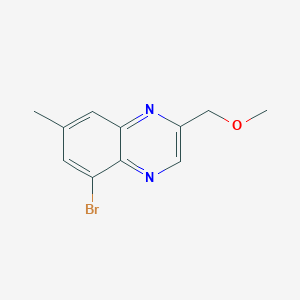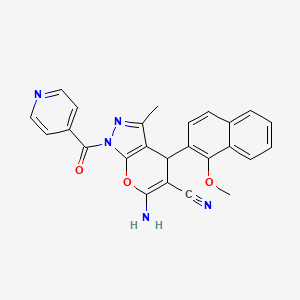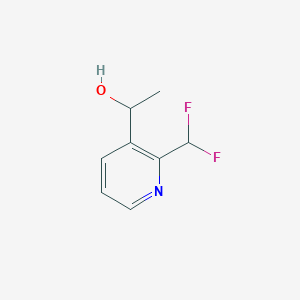
1-(2-(Difluoromethyl)pyridin-3-yl)ethan-1-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(2-(Difluoromethyl)pyridin-3-yl)ethan-1-ol is an organic compound with the molecular formula C8H9F2NO It features a pyridine ring substituted with a difluoromethyl group and an ethan-1-ol moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-(Difluoromethyl)pyridin-3-yl)ethan-1-ol typically involves the difluoromethylation of a pyridine derivative. One common method is the reaction of 2-(difluoromethyl)pyridine with an appropriate ethan-1-ol derivative under controlled conditions. The reaction may require the use of catalysts and specific solvents to achieve high yields and purity .
Industrial Production Methods
Industrial production of this compound may involve large-scale difluoromethylation processes, utilizing advanced techniques such as continuous flow reactors to ensure consistent quality and efficiency. The choice of reagents, catalysts, and reaction conditions is optimized to minimize costs and environmental impact .
Analyse Des Réactions Chimiques
Types of Reactions
1-(2-(Difluoromethyl)pyridin-3-yl)ethan-1-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form the corresponding ketone.
Reduction: The compound can be reduced to form different derivatives, depending on the reducing agent used.
Substitution: The difluoromethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like amines and thiols can be used under basic conditions to substitute the difluoromethyl group.
Major Products Formed
Oxidation: The major product is the corresponding ketone.
Reduction: The major products are various reduced derivatives of the original compound.
Substitution: The major products are substituted pyridine derivatives.
Applications De Recherche Scientifique
1-(2-(Difluoromethyl)pyridin-3-yl)ethan-1-ol has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential as a pharmaceutical intermediate or active ingredient.
Industry: Utilized in the development of new materials with specific properties.
Mécanisme D'action
The mechanism of action of 1-(2-(Difluoromethyl)pyridin-3-yl)ethan-1-ol involves its interaction with specific molecular targets. The difluoromethyl group can enhance the compound’s lipophilicity, allowing it to interact more effectively with hydrophobic regions of proteins or cell membranes. This interaction can modulate the activity of enzymes or receptors, leading to various biological effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
1-(2-(Trifluoromethyl)pyridin-3-yl)ethan-1-ol: Similar structure but with a trifluoromethyl group instead of a difluoromethyl group.
1-(pyridin-3-yl)ethan-1-ol: Lacks the difluoromethyl group, resulting in different chemical and biological properties.
Uniqueness
1-(2-(Difluoromethyl)pyridin-3-yl)ethan-1-ol is unique due to the presence of the difluoromethyl group, which imparts distinct chemical reactivity and biological activity. This makes it a valuable compound for various applications, particularly in medicinal chemistry where fluorinated compounds often exhibit enhanced metabolic stability and bioavailability .
Propriétés
Formule moléculaire |
C8H9F2NO |
|---|---|
Poids moléculaire |
173.16 g/mol |
Nom IUPAC |
1-[2-(difluoromethyl)pyridin-3-yl]ethanol |
InChI |
InChI=1S/C8H9F2NO/c1-5(12)6-3-2-4-11-7(6)8(9)10/h2-5,8,12H,1H3 |
Clé InChI |
NITLUNFLKUGZRC-UHFFFAOYSA-N |
SMILES canonique |
CC(C1=C(N=CC=C1)C(F)F)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


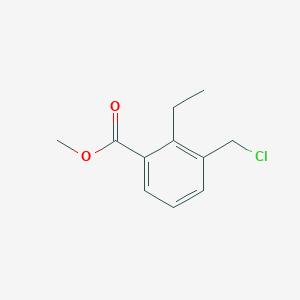
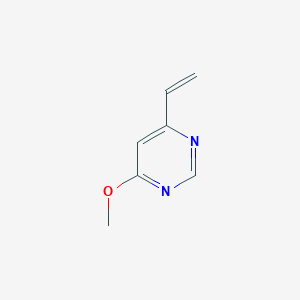

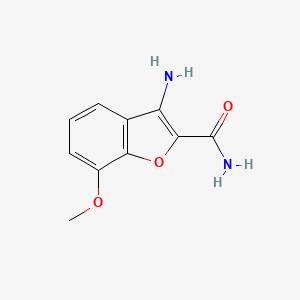
![3-Bromo-1H-pyrazolo[4,3-c]pyridin-4-amine](/img/structure/B13916573.png)
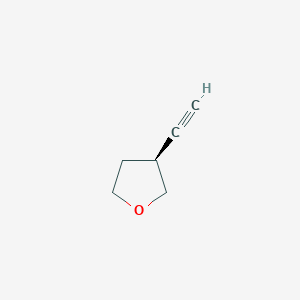
![6-Bromo-7-chloro-2-methylpyrido[2,3-D]pyrimidin-4(3H)-one](/img/structure/B13916584.png)

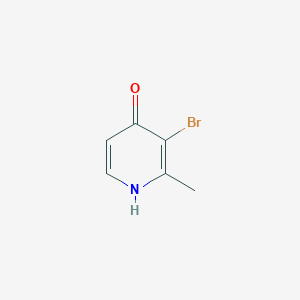
![6-Tert-butoxycarbonyl-2-oxa-6-azaspiro[3.3]heptane-3-carboxylic acid](/img/structure/B13916603.png)

